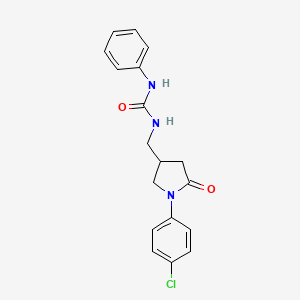

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea

Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a pyrrolidinone ring, and a phenylurea moiety

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c19-14-6-8-16(9-7-14)22-12-13(10-17(22)23)11-20-18(24)21-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTRSYUEOXDFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate undergoes cyclization to form the pyrrolidinone ring.

Introduction of the Phenylurea Moiety: The pyrrolidinone derivative is then reacted with phenyl isocyanate under controlled conditions to introduce the phenylurea group.

Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other reactive sites.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials

Biology: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator. Studies focus on its interactions with specific biological targets and its effects on cellular processes.

Medicine: The compound is evaluated for its pharmacological properties, including its potential as a therapeutic agent for various diseases. Preclinical studies assess its efficacy, safety, and mechanism of action.

Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects provide insights into its mode of action.

Comparison with Similar Compounds

When compared to similar compounds, 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea exhibits unique properties that distinguish it from others. Similar compounds include:

1-(4-Chlorophenyl)-3-phenylurea: Lacks the pyrrolidinone ring, resulting in different chemical and biological properties.

1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylurea: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and biological activity.

1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-ethylurea: Features an ethyl group, which affects its solubility and interaction with biological targets.

Biological Activity

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic compound of interest in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is C18H20ClN3O, with a molecular weight of approximately 335.83 g/mol. The compound features a pyrrolidinone ring, a chlorophenyl group, and a urea moiety, which contribute to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific proteins involved in disease pathways, leading to therapeutic effects. The exact mechanisms remain to be fully elucidated but are believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways.

- Receptor Modulation : It could interact with receptors that play roles in cellular signaling.

Biological Activities

Research indicates several biological activities associated with this compound:

- Anticancer Activity : Studies have shown potential anticancer effects, particularly in inhibiting tumor growth and angiogenesis.

- Antibacterial Properties : The compound exhibits moderate antibacterial activity against various strains.

- Enzyme Inhibition : It has been noted for its ability to inhibit acetylcholinesterase (AChE) and urease, which are significant in treating certain diseases.

Anticancer Studies

In a study using chick chorioallantoic membrane assays, this compound was found to block angiogenesis and tumor growth effectively. The results indicated that the compound's efficacy was comparable to established anticancer agents, suggesting its potential as a therapeutic candidate in oncology .

Antibacterial Activity

The antibacterial efficacy was evaluated against multiple bacterial strains. Results showed that the compound exhibited moderate activity against Salmonella typhi and Bacillus subtilis, indicating its potential use in treating bacterial infections .

Enzyme Inhibition

Inhibition studies demonstrated that the compound effectively inhibited urease and AChE with IC50 values significantly lower than those of standard inhibitors. This suggests that it could serve as a lead compound for developing new drugs targeting these enzymes .

Data Tables

Q & A

Q. How can researchers optimize the synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature : Maintain a range of 60–80°C to balance reaction rate and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency for urea bond formation .

- Catalysts : Use triethylamine or DMAP to accelerate coupling reactions between intermediates .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the compound with >95% purity .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key signals include the pyrrolidinone carbonyl (~170 ppm in ¹³C NMR) and urea NH protons (~8.5 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 385.12) and fragmentation patterns to validate substituent connectivity .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .

Q. What preliminary biological assays are recommended to screen for activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to establish SAR trends .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., binding affinity to ATP pockets in kinases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .

- QSAR Modeling : Develop models with MOE or RDKit to correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity .

Q. How should researchers address contradictions in structure-activity relationship (SAR) data across analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem and CAS databases to identify outliers. For example, chlorophenyl analogs may show higher cytotoxicity than fluorophenyl derivatives due to enhanced lipophilicity (logP ~2.8 vs. ~2.3) .

- Experimental Validation : Synthesize and test disputed analogs under standardized conditions (e.g., fixed pH, serum-free media) to isolate substituent effects .

- Statistical Tools : Apply ANOVA or Bayesian inference to quantify significance of observed differences in IC₅₀ or MIC values .

Q. What strategies can resolve discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- DoE (Design of Experiments) : Use Minitab or JMP to optimize parameters (e.g., solvent ratio, catalyst loading) via response surface methodology .

- In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and identify yield-limiting steps (e.g., slow urea coupling) .

- Cross-Validation : Reproduce literature protocols with strict adherence to reported conditions. Document deviations (e.g., moisture levels, stirring speed) affecting yield .

Method Development Questions

Q. How can researchers improve the sensitivity of analytical methods for quantifying trace impurities?

- Methodological Answer :

- UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Achieve LODs <0.1% for byproducts like unreacted 4-chlorophenyl intermediates .

- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to identify degradation products. Compare retention times and fragmentation with standards .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Calculate t₁/₂ using first-order kinetics .

- Plasma Stability : Add compound to human plasma (10% DMSO). Quench with acetonitrile at intervals, centrifuge, and analyze supernatant for intact compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.